1,7-dimethyl-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
Beschreibung
Eigenschaften
IUPAC Name |
4,7-dimethyl-6-(4-methylphenyl)purino[7,8-a]imidazole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O2/c1-9-4-6-11(7-5-9)21-10(2)8-20-12-13(17-15(20)21)19(3)16(23)18-14(12)22/h4-8H,1-3H3,(H,18,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APXMSJVAMXFLFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=CN3C2=NC4=C3C(=O)NC(=O)N4C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,7-dimethyl-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione typically involves multi-step organic reactions. One common route includes the cyclization of appropriate precursors under controlled conditions. Specific details on the synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield.
Industrial Production Methods
Industrial production methods for this compound are not widely documented in public literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure cost-effectiveness and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
1,7-dimethyl-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Conditions for substitution reactions vary, but may include the use of catalysts and specific solvents to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted imidazo[2,1-f]purine derivatives.
Wissenschaftliche Forschungsanwendungen
1,7-dimethyl-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anticancer and antiviral activities.
Industry: Utilized in the development of advanced materials with specific properties.
Wirkmechanismus
The mechanism of action of 1,7-dimethyl-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit specific enzymes or bind to receptors, thereby modulating biological pathways. Detailed studies on its mechanism of action are ongoing to fully elucidate its effects.
Vergleich Mit ähnlichen Verbindungen
Structural Analogues and Substituent Effects
The imidazo[2,1-f]purine-2,4-dione scaffold is highly versatile, with biological activity heavily influenced by substituents at positions 1, 3, 7, and 7. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison of Selected Analogs
Key Observations:
- Position 8 Substituents: Arylpiperazinylalkyl chains (e.g., 3i, AZ-853/861) enhance 5-HT1A/5-HT7 receptor binding but may introduce cardiovascular side effects (e.g., α1-adrenolytic activity in AZ-853) . p-Tolyl vs. Phenethyl: The para-methyl group in p-tolyl may improve metabolic stability compared to unsubstituted phenyl or phenethyl groups due to reduced oxidative metabolism . Halogenated Aromatics: Fluorine or trifluoromethyl groups (e.g., AZ-861) increase receptor affinity but may elevate lipophilicity, affecting blood-brain barrier penetration .
Methylation Patterns :
Pharmacological Profiles
Serotonin Receptor Modulation
- 5-HT1A Selectivity : AZ-861 (Ki = 0.2 nM) exhibits higher 5-HT1A affinity than AZ-853 (Ki = 0.6 nM), attributed to the electron-withdrawing trifluoromethyl group enhancing π-π interactions . The target compound’s p-tolyl group, being less electron-deficient, may favor 5-HT7 receptor interaction, though this requires validation.
- Functional Activity: Fluorophenyl-piperazinyl derivatives (e.g., 3i) act as partial agonists, while bulkier substituents (e.g., morpholinopropyl in ) may shift activity toward PDE inhibition .
Biologische Aktivität
1,7-Dimethyl-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a compound belonging to the imidazo[2,1-f]purine family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including potential therapeutic applications and mechanisms of action.
Chemical Structure and Properties
The chemical structure of 1,7-dimethyl-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione can be represented as follows:
This compound features a purine core with a dimethyl and para-tolyl substituent that enhances its lipophilicity and biological interactions.
Biological Activity Overview
Research indicates that derivatives of imidazo[2,1-f]purine exhibit a range of biological activities. The primary areas of interest include:
- Antidepressant Activity : Studies have shown that compounds similar to 1,7-dimethyl-8-(p-tolyl)-1H-imidazo[2,1-f]purine can act as serotonin receptor ligands (5-HT_1A and 5-HT_7), which are crucial in mood regulation. In vivo studies demonstrated significant antidepressant-like effects in forced swim tests (FST) .
- Antiviral Properties : Some imidazo[2,1-f]purines have exhibited antiviral activity against various viral strains. The mechanism often involves inhibition of viral replication through interaction with viral enzymes .
- Anticancer Potential : Preliminary findings suggest that this compound may possess anticancer properties by inducing apoptosis in cancer cell lines. Research on related compounds has indicated potential efficacy against human tumor cell lines .
The biological activity of 1,7-dimethyl-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is primarily attributed to its ability to interact with specific receptors and enzymes:
- Serotonin Receptors : The compound shows affinity for serotonin receptors which play a significant role in neurotransmission. This interaction can influence mood and anxiety levels .
- Enzyme Inhibition : It has been suggested that this compound may inhibit phosphodiesterases (PDEs), which are involved in various signaling pathways. Inhibition of PDE4B and PDE10A has been documented for related compounds .
Case Studies and Research Findings
Several studies have explored the biological activity of imidazo[2,1-f]purines:
Q & A
Q. What are the foundational synthetic routes for 1,7-dimethyl-8-(p-tolyl)-imidazo[2,1-f]purine-dione?
The synthesis typically involves multi-step reactions starting with the formation of the imidazo[2,1-f]purine core via cyclization of precursors under acidic or basic conditions. Subsequent alkylation or arylation introduces substituents like the p-tolyl group. For example, allylation or chlorophenyl substitution in analogous compounds (e.g., ) employs nucleophilic displacement or coupling reactions. Key steps include:
- Cyclization : Use precursors like substituted purines or imidazoles with catalysts (e.g., POCl₃ for phosphorylation).
- Substitution : Introduce p-tolyl via Suzuki-Miyaura coupling or nucleophilic aromatic substitution.
- Purification : Column chromatography or recrystallization to isolate the product .
Q. How is structural confirmation performed post-synthesis?
Combined spectroscopic and chromatographic methods are critical:
Q. What initial biological screening assays are recommended?
- Enzyme inhibition : Test against kinases (e.g., CDK2) due to structural similarity to purine-based inhibitors.
- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7).
- Solubility : Measure in PBS/DMSO to guide dosing for in vitro studies .
Q. How does the p-tolyl substituent influence physicochemical properties?
The p-tolyl group enhances hydrophobicity, affecting:
- LogP : Increased lipophilicity (predict via computational tools like MarvinSuite).
- Solubility : Reduced aqueous solubility, necessitating DMSO carriers.
- Stability : Aromatic rings resist metabolic degradation compared to aliphatic chains .
Q. What analytical techniques quantify purity and degradation products?
- HPLC-DAD : Monitors main peak area and detects impurities.
- TGA/DSC : Evaluates thermal stability.
- LC-MS : Identifies degradation byproducts under stress conditions (e.g., heat, light) .
Advanced Research Questions
Q. How can reaction conditions be optimized for higher yield and selectivity?
- Solvent Screening : Polar aprotic solvents (e.g., DMF) improve nucleophilic substitution rates.
- Catalyst Selection : Pd-based catalysts (e.g., Pd(PPh₃)₄) enhance coupling efficiency for p-tolyl introduction.
- Temperature Control : Lower temps (0–25°C) reduce side reactions during sensitive steps .
Q. What strategies resolve contradictions in reported bioactivity data?
- SAR Studies : Systematically vary substituents (e.g., replace p-tolyl with electron-withdrawing groups) to isolate activity contributors.
- Assay Standardization : Use positive controls (e.g., staurosporine for kinase inhibition) across labs.
- Meta-Analysis : Cross-reference data from PubChem and peer-reviewed studies to identify outliers .
Q. How does the compound interact with biological targets at the molecular level?
- Docking Simulations : Model binding to adenosine receptors using AutoDock Vina.
- MD Simulations : Assess stability of ligand-protein complexes over 100-ns trajectories.
- Mutagenesis : Validate predicted binding residues (e.g., Ala scanning in kinase domains) .
Q. What methodologies assess metabolic stability in preclinical models?
- Microsomal Incubations : Use liver microsomes (human/rat) with NADPH cofactor; monitor parent compound depletion via LC-MS.
- CYP Inhibition Assays : Screen against CYP3A4/2D6 isoforms to predict drug-drug interactions.
- Metabolite ID : High-resolution MS/MS fragments unknown peaks .
Q. How can structural modifications improve pharmacokinetic profiles?
- Prodrug Design : Introduce hydrolyzable esters (e.g., acetate) to enhance solubility.
- Bioisosteric Replacement : Replace p-tolyl with trifluoromethyl for similar sterics but improved metabolic resistance.
- PEGylation : Attach polyethylene glycol chains to extend half-life .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
